

Navigating the Isomers of Methylated Threonine: A Technical Guide

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Compound of Interest

Compound Name: *H-Thr(Me)-OH*

Cat. No.: B7802535

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This guide provides an in-depth overview of the chemical properties of methylated threonine derivatives, specifically focusing on N-methyl-L-threonine and O-methyl-L-threonine. The nomenclature of "**H-Thr(Me)-OH**" can be ambiguous, and this document aims to clarify the distinct properties of these two isomers to support researchers, scientists, and professionals in drug development.

Distinguishing H-Thr(Me)-OH: N-methylation vs. O-methylation

The notation "**H-Thr(Me)-OH**" can refer to two different methylated isomers of the amino acid L-threonine, depending on the position of the methyl group. Methylation can occur either on the alpha-amino group (N-methylation) or on the hydroxyl group of the side chain (O-methylation). These two modifications result in distinct chemical entities with unique identifiers and potentially different biological activities.

- N-methyl-L-threonine: The methyl group is attached to the nitrogen atom of the amino group. Its systematic name is (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid.
- O-methyl-L-threonine: The methyl group is attached to the oxygen atom of the side chain's hydroxyl group.

For clarity in research and development, it is crucial to use the specific chemical name or the Chemical Abstracts Service (CAS) number.

Physicochemical Properties

The following table summarizes the key quantitative data for both N-methyl-L-threonine and O-methyl-L-threonine for easy comparison.

Property	N-methyl-L-threonine	O-methyl-L-threonine
Synonyms	(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid, N-Me-Thr-OH, H-N-Me-Thr-OH	H-Thr(Me)-OH
CAS Number	2812-28-4[1][2][3][4][5]	4144-02-9[6][7][8]
Molecular Formula	C5H11NO3[1]	C5H11NO3[6][7][9]
Molecular Weight	133.15 g/mol [1][2][4][5]	133.15 g/mol [7][9] (or 133.2 g/mol [6])
Appearance	White powder[3]	White to off-white solid[1][7]
Storage Temperature	2-8°C or 0-8°C[3]	-20°C for long-term storage[1][7]

Experimental Protocols

Detailed experimental methodologies are critical for the successful application of these compounds in research. The following sections outline general protocols that can be adapted for specific experimental needs.

General Peptide Synthesis

N-methylated and O-methylated amino acids are often incorporated into peptides to enhance their conformational stability, bioavailability, and resistance to enzymatic degradation. A common method for this is Solid-Phase Peptide Synthesis (SPPS).

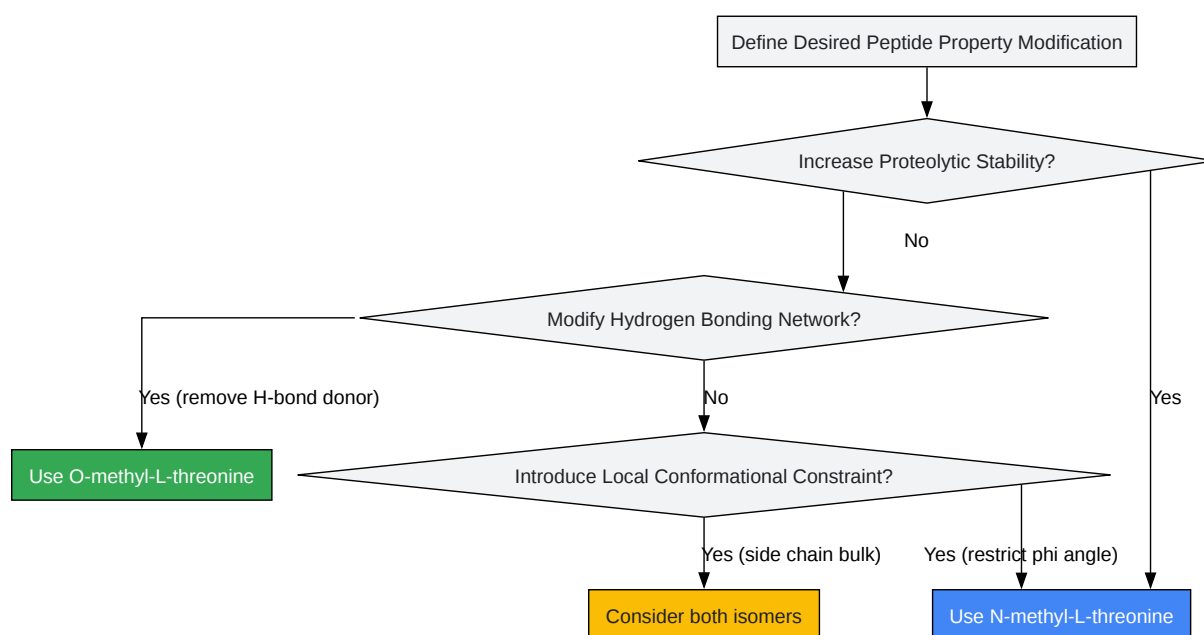
Protocol for Incorporating Methylated Threonine into a Peptide using SPPS:

- **Resin Preparation:** Start with a suitable resin (e.g., Wang or Rink Amide resin), and deprotect the terminal amino group using a solution of piperidine in dimethylformamide (DMF).

- **Amino Acid Activation:** Activate the carboxyl group of the Fmoc-protected methylated threonine derivative (e.g., Fmoc-N-Me-L-Thr-OH or Fmoc-L-Thr(Me)-OH). Common activating agents include HBTU/HOBt or HATU in the presence of a tertiary amine base like diisopropylethylamine (DIEA) in DMF.
- **Coupling:** Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
- **Washing:** Thoroughly wash the resin with DMF to remove excess reagents.
- **Capping (Optional):** To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the newly added amino acid with a piperidine/DMF solution to prepare for the next coupling cycle.
- **Repeat Cycles:** Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Analysis:** Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Logical Workflow for Compound Selection

The decision to use N-methylated versus O-methylated threonine in drug design depends on the desired modification to the peptide's properties. The following diagram illustrates a logical workflow for this selection process.



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Caption: Decision workflow for selecting between N-methylated and O-methylated threonine.

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